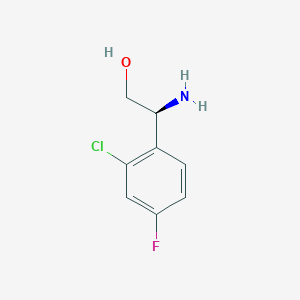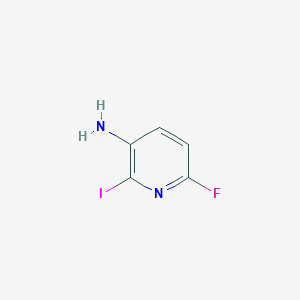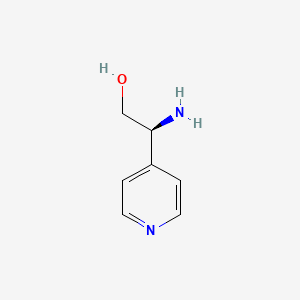
1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group and a dioxolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole can be synthesized through a multi-step process involving the formation of the dioxolane ring and subsequent nitration of the pyrazole ring. The synthesis typically starts with the preparation of the dioxolane moiety from a carbonyl compound and ethylene glycol in the presence of an acid catalyst . The pyrazole ring is then introduced through a cyclization reaction involving hydrazine and a suitable diketone. Finally, the nitro group is introduced via nitration using nitric acid or a nitrating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the ring is opened and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines, thiols, or alcohols under acidic or basic conditions.
Major Products Formed
Reduction: Amino derivatives of the pyrazole ring.
Oxidation: Oxidized forms of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane moiety may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromomethyl-1,3-dioxolane: A related compound with a bromomethyl group instead of a nitro group.
1,3-Dioxolan-2-ylmethyl)magnesium bromide: A Grignard reagent used in organic synthesis.
Uniqueness
1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a dioxolane ring, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(1,3-dioxolan-2-ylmethyl)-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c11-10(12)6-1-2-9(8-6)5-7-13-3-4-14-7/h1-2,7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJYEDOLSYGHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)





![1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6329592.png)
![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)


